molecular formula C12H12ClFN2 B8370138 2-(3-Chloro-2-ethyl-6-fluoro-benzyl)-1H-imidazole

2-(3-Chloro-2-ethyl-6-fluoro-benzyl)-1H-imidazole

Cat. No. B8370138
M. Wt: 238.69 g/mol
InChI Key: MSICKGDHRJKDGH-UHFFFAOYSA-N
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Patent
US07875645B2

Procedure details

2-(3-Chloro-2-ethyl-6-fluoro-benzyl)-1H-imidazole was prepared from 2-(3-chloro-2-ethyl-6-fluoro-benzyl)-4,5-dihydro-1H-imidazole (Example 198), TCCA and DBU in analogy to Example 194e): light yellow crystals; MS (ISP): 241.2 ([M+H]+, 58%), 239.2 ([M+H]+, 100%).
Name
2-(3-chloro-2-ethyl-6-fluoro-benzyl)-4,5-dihydro-1H-imidazole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]([CH2:15][CH3:16])=[C:4]([C:11]([F:14])=[CH:12][CH:13]=1)[CH2:5][C:6]1[NH:7][CH2:8][CH2:9][N:10]=1.C1(N(Cl)C(=O)N(Cl)C(=O)N1Cl)=O.C1CCN2C(=NCCC2)CC1>>[Cl:1][C:2]1[C:3]([CH2:15][CH3:16])=[C:4]([C:11]([F:14])=[CH:12][CH:13]=1)[CH2:5][C:6]1[NH:10][CH:9]=[CH:8][N:7]=1

Inputs

Step One
Name
2-(3-chloro-2-ethyl-6-fluoro-benzyl)-4,5-dihydro-1H-imidazole
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C(=C(CC=2NCCN2)C(=CC1)F)CC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=O)N(C(=O)N(C(=O)N1Cl)Cl)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CCC2=NCCCN2CC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC=1C(=C(CC=2NC=CN2)C(=CC1)F)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.